molecular formula C11H21NO4Se B15092938 Boc-D-beta-Homoselenomethionine

Boc-D-beta-Homoselenomethionine

Cat. No.: B15092938
M. Wt: 310.26 g/mol
InChI Key: QTCVBUATUZMYKQ-QMMMGPOBSA-N
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Description

Boc-D-beta-Homoselenomethionine is a synthetic amino acid derivative where the sulfur atom in methionine is replaced by a selenium atom. This compound is protected by a tert-butyloxycarbonyl (Boc) group, which is commonly used to protect amine groups in organic synthesis. The presence of selenium imparts unique chemical properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-beta-Homoselenomethionine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Boc-D-beta-Homoselenomethionine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Boc-D-beta-Homoselenomethionine involves its interaction with biological molecules through its selenium atom. Selenium can participate in redox reactions, acting as an antioxidant by neutralizing reactive oxygen species. The Boc group protects the amine during synthesis and can be removed to expose the active site for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-D-beta-Homoselenomethionine is unique due to the presence of selenium, which imparts distinct redox properties and potential biological activities not found in its sulfur or phenyl analogs. This makes it a valuable compound for research in redox biology, medicinal chemistry, and material science .

Properties

Molecular Formula

C11H21NO4Se

Molecular Weight

310.26 g/mol

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-methylselanylpentanoic acid

InChI

InChI=1S/C11H21NO4Se/c1-11(2,3)16-10(15)12-8(5-6-17-4)7-9(13)14/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m0/s1

InChI Key

QTCVBUATUZMYKQ-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC[Se]C)CC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC[Se]C)CC(=O)O

Origin of Product

United States

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